6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound belongs to the benzoxazine family, which is notable for its use in the synthesis of advanced polymeric materials due to its thermal stability and unique chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multi-step organic synthesis The synthetic route often starts with the formation of the 1,4-benzoxazine ring through a condensation reaction between an amine and a phenol derivative
Industrial Production Methods
Industrial-scale production of this compound necessitates optimization of the synthetic route to enhance yield and purity. Key methods include:
Catalytic processes to accelerate the sulfonylation reactions.
Advanced purification techniques, such as recrystallization or chromatography, to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: : Converts the ethylsulfonyl groups to sulfone derivatives.
Reduction: : Potentially reduces the sulfonyl groups back to thiol or sulfide derivatives.
Substitution: : Nucleophilic or electrophilic substitution can modify the aromatic ring or the sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Performed using oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: : Conducted with reducing agents like lithium aluminum hydride.
Substitution: : Requires specific catalysts or conditions, such as Lewis acids for electrophilic substitution or bases for nucleophilic substitution.
Major Products
The major products formed from these reactions vary:
Oxidation: : Sulfone derivatives with enhanced stability.
Reduction: : Thiol or sulfide derivatives with different functional properties.
Substitution: : Varied aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized for synthesizing high-performance polymers and advanced materials due to its robust chemical stability and reactivity.
Biology
Medicine
Exploratory research in medicine investigates its role as a pharmacophore in developing novel therapeutic agents, particularly for conditions requiring specific sulfonyl derivatives.
Industry
In the industrial sector, the compound's thermal and chemical stability makes it suitable for manufacturing high-performance resins and coatings.
Mechanism of Action
The mechanism by which 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of sulfonyl groups facilitates binding to active sites, modifying enzymatic activity or receptor function. These interactions often engage specific molecular pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds include other benzoxazines and sulfonyl derivatives. Comparing them, 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to:
Its specific combination of sulfonyl and ethylsulfonyl groups.
Enhanced thermal and chemical stability.
Versatility in undergoing various chemical reactions.
List of Similar Compounds
4-sulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
6-methylsulfonyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Benzoxazine-based sulfonyl polymers
Properties
IUPAC Name |
6-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7S2/c1-3-27(22,23)14-8-9-16-15(10-14)19(11-17(26-16)18(20)21)28(24,25)13-6-4-12(2)5-7-13/h4-10,17H,3,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNUPAFFGKONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=C(C=C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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